
Momilactone B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Momilactone B is an organooxygen compound and an organic heterotricyclic compound.
Momilactone B is a natural product found in Oryza sativa with data available.
Scientific Research Applications
Anticancer Potential
Momilactone B, originally identified as an allelochemical in rice, exhibits significant anticancer activity. Studies have demonstrated its ability to induce apoptosis in human lymphoma cells, including leukemic T cells, via caspase and mitochondria pathways (Lee et al., 2008). Further, it has been observed to cause apoptosis and G1 arrest in the cell cycle of human monocytic leukemia U937 cells, influencing pRB phosphorylation and inducing the cyclin-dependent kinase inhibitor p21Waf1/Cip1 (Park et al., 2014).
Role in Plant Defense and Stress Tolerance
Momilactone B plays a crucial role in plant defense mechanisms. It is involved in allelopathic interactions in rice, inhibiting the growth of competing plant species through its release into the environment (Kato‐Noguchi, 2004). Additionally, momilactone B has been linked to rice drought and salinity tolerance, suggesting its potential in developing bioactive agents to mitigate such stresses (Xuan et al., 2016).
Impact on Protein Expression and Development
In Arabidopsis thaliana, momilactone B affects protein expression related to plant growth and stress responses. It inhibits the accumulation of proteins involved in metabolic turnover and cell structure production, thereby impacting seedling growth (Kato‐Noguchi & Kitajima, 2015).
Antimicrobial and Allelopathic Properties
Momilactone B possesses both antimicrobial and allelopathic properties, contributing to plant defense against pathogens and competitive plants. A study on yeast mutants resistant to momilactone B has provided insights into its broad bioactivity, including its antifungal activity (Tomita et al., 2021).
Use as Agricultural Chemicals
Considering its allelopathic and cytotoxic properties, momilactone B and related compounds are being explored as potential agricultural chemicals. Their effectiveness against various plant and cancer cell lines makes them promising candidates for crop-friendly herbicides, as well as antifungal and antibacterial agents (Zhao et al., 2018).
properties
CAS RN |
51415-08-8 |
|---|---|
Product Name |
Momilactone B |
Molecular Formula |
C20H26O4 |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
(1S,2R,5R,12R,18R)-5-ethenyl-13-hydroxy-5,12-dimethyl-10,14-dioxapentacyclo[11.2.2.11,9.02,7.012,18]octadec-7-en-11-one |
InChI |
InChI=1S/C20H26O4/c1-4-17(2)6-5-13-12(10-17)9-14-15-18(3,16(21)24-14)20(22)8-7-19(13,15)11-23-20/h4,9,13-15,22H,1,5-8,10-11H2,2-3H3/t13-,14?,15+,17-,18+,19+,20?/m1/s1 |
InChI Key |
SONPFFIKLYCKOY-WXVXRDCTSA-N |
Isomeric SMILES |
C[C@]1(CC[C@@H]2C(=CC3[C@@H]4[C@]25CCC([C@@]4(C(=O)O3)C)(OC5)O)C1)C=C |
SMILES |
CC1(CCC2C(=CC3C4C25CCC(C4(C(=O)O3)C)(OC5)O)C1)C=C |
Canonical SMILES |
CC1(CCC2C(=CC3C4C25CCC(C4(C(=O)O3)C)(OC5)O)C1)C=C |
synonyms |
momilactone B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



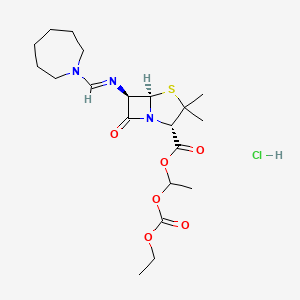


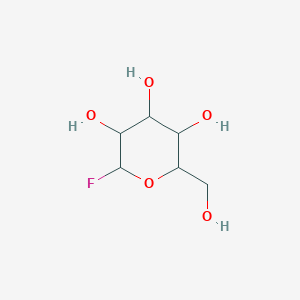
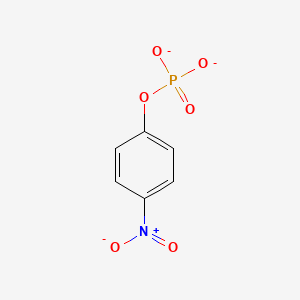
![2-(2-Benzoylanilino)-3-[4-[2-[methyl(2-pyridinyl)amino]ethoxy]phenyl]propanoic acid](/img/structure/B1229865.png)
![4-[4-(4-acetylphenyl)-1-piperazinyl]-N-[3-(dimethylamino)propyl]-3-nitrobenzenesulfonamide](/img/structure/B1229867.png)
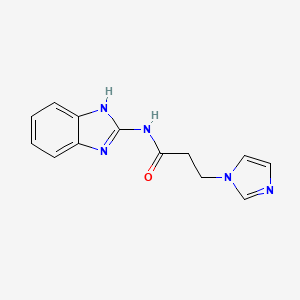
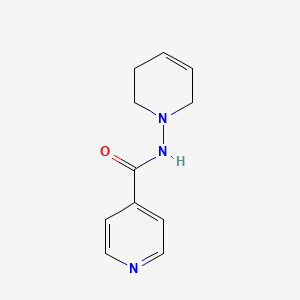
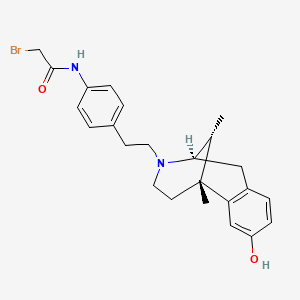
![3-Hydroxy-1-adamantanecarboxylic acid [2-[1-(2-methoxyethyl)-2,5-dimethyl-3-pyrrolyl]-2-oxoethyl] ester](/img/structure/B1229874.png)
![N-[2-(tert-butylamino)-2-oxo-1-pyridin-4-ylethyl]-N-(2-furanylmethyl)-5-phenyl-1H-pyrrole-2-carboxamide](/img/structure/B1229876.png)
![2-[4-(5-{[(2-Methylphenyl)sulfonyl]methyl}-2-furoyl)piperazin-1-yl]pyrimidine](/img/structure/B1229877.png)
